molecular formula C18H25BFNO3 B13726378 N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclobutanecarboxamide

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclobutanecarboxamide

Cat. No.: B13726378
M. Wt: 333.2 g/mol
InChI Key: FVDMMXDVEYUQLZ-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclobutanecarboxamide is a boronic acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is notable for its unique structure, which includes a boronic acid pinacol ester and a fluorinated aromatic ring, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

The synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclobutanecarboxamide typically involves a two-step substitution reactionThe reaction conditions often include the use of palladium catalysts and base, such as potassium carbonate, under an inert atmosphere . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic acids or alcohols.

    Reduction: The carbonyl group in the cyclobutanecarboxamide can be reduced to form alcohols.

    Substitution: The fluorinated aromatic ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclobutanecarboxamide involves its interaction with molecular targets through its boronic acid and fluorinated aromatic moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition and molecular recognition . The fluorinated aromatic ring enhances the compound’s stability and affinity for biological targets, contributing to its high biological activity .

Comparison with Similar Compounds

Similar compounds to N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclobutanecarboxamide include:

Properties

Molecular Formula

C18H25BFNO3

Molecular Weight

333.2 g/mol

IUPAC Name

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclobutanecarboxamide

InChI

InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)14-9-8-13(15(20)10-14)11-21-16(22)12-6-5-7-12/h8-10,12H,5-7,11H2,1-4H3,(H,21,22)

InChI Key

FVDMMXDVEYUQLZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)C3CCC3)F

Origin of Product

United States

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